molecular formula C7H3Cl3O2 B031090 2,3,5-Trichlorobenzoic acid CAS No. 50-73-7

2,3,5-Trichlorobenzoic acid

Cat. No.: B031090
CAS No.: 50-73-7
M. Wt: 225.5 g/mol
InChI Key: CGFDSIZRJWMQPP-UHFFFAOYSA-N
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Description

2,3,5-Trichlorobenzoic acid is a chlorinated derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are replaced by chlorine atoms. This compound has the molecular formula C₇H₃Cl₃O₂ and a molecular weight of 225.46 g/mol . It is a solid at room temperature with a melting point of approximately 166-167°C .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5-Trichlorobenzoic acid can be synthesized through various methods. One common method involves the chlorination of benzoic acid under controlled conditions. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride to achieve selective chlorination at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichlorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5-Trichlorobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzoic acid
  • 2,5-Dichlorobenzoic acid
  • 2,6-Dichlorobenzoic acid
  • 3,4-Dichlorobenzoic acid
  • 3,5-Dichlorobenzoic acid

Uniqueness

2,3,5-Trichlorobenzoic acid is unique due to the specific positions of the chlorine atoms on the benzene ring, which confer distinct chemical properties and reactivity compared to other dichlorobenzoic acids. This unique substitution pattern influences its reactivity in substitution and reduction reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2,3,5-trichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFDSIZRJWMQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074285
Record name 2,3,5-Trichlorobenzoic acid
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Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50-73-7, 8003-94-9
Record name 2,3,5-Trichlorobenzoic acid
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Record name Benzoic acid, 2,3,5-trichloro-
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Record name Benzoic acid, 2,3,5(or 2,3,6)-trichloro-
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Record name Benzoic acid, 2,3,5-trichloro-
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Record name 2,3,5-Trichlorobenzoic acid
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Record name 2,3,5-Trichlorobenzoic acid
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Synthesis routes and methods

Procedure details

Powered sodium nitrite (37.0 g, 0.54M) was added portionwise to concentrated sulphuric acid (270 ml) which was stirred under an atmosphere of nitrogen. The temperature of the mixture was not allowed to rise above 70°. Meanwhile 3-amino-2,5-dichlorobenzoic acid (100 g, 0.45M) was dissolved in hot glacial acetic acid (1,200 ml), the resultant solution was cooled rapidly to room temperature and added dropwise to the above stirred and cooled nitrous acid mixture so that the internal temperature did not rise above 30°. The solution formed after the addition was left at room temperature for 2 hours then was slowly added to a stirred solution of cuprous chloride (97 g, 0.97M) in concentrated hydrochloric acid (970 ml). The resultant mixture was stirred until the nitrogen evolution had ceased and was then left overnight. The solid was filtered off, washed well with water and dried in vacuo. Yield 90.1 g (89%) m.p. 164°-165° C. (uncorrected).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 2,3,5-Trichlorobenzoic acid be used to create metal-organic frameworks with interesting magnetic properties?

A1: Yes, research suggests that this compound can be used as a building block for metal-organic frameworks (MOFs) with intriguing magnetic properties. In a study published in [], researchers synthesized three novel 3d–4f tetranuclear complexes using this compound (abbreviated as HL in the study), 2,2′-bipyridine, CoCl2·6H2O, and different lanthanide oxides (Ln2O3, where Ln = Dy, Ho, or Er). These complexes, denoted as Co2Ln2(L)10(bipy)2, were characterized using single-crystal X-ray diffraction, infrared spectroscopy, and elemental analysis. The study revealed that the this compound molecules acted as bridging ligands, coordinating to adjacent metal ions through various modes (μ2 : η2, η1 and μ2 : η1, η1) and contributing to the formation of 2D layered structures. Furthermore, magnetic studies indicated the presence of ferromagnetic interactions between adjacent metal ions in the complexes containing Dysprosium (Dy) and Erbium (Er). This research highlights the potential of this compound in designing novel MOFs with tunable magnetic properties for various applications.

Q2: Are there any immunological methods available to detect this compound?

A2: Yes, researchers have successfully developed a highly specific and sensitive indirect competitive ELISA (ciELISA) for the detection of this compound, commonly known as Dicamba. [] This method utilizes polyclonal antibodies produced by immunizing New Zealand white rabbits with a Dicamba-ovalbumin conjugate. These antibodies demonstrated minimal cross-reactivity (<0.1%) with structurally similar compounds, including 2,3,6-Trichlorobenzoic acid and 2-amino-3,5-dichlorobenzoic acid, highlighting the assay's specificity. The ciELISA exhibited a linear detection range of 1 to 100 ng·mL-1, with a detection limit (IC20) of 1.779 ng·mL-1. This development allows for the sensitive and accurate quantification of Dicamba in various matrices, paving the way for effective monitoring and control of this compound in environmental and food samples.

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